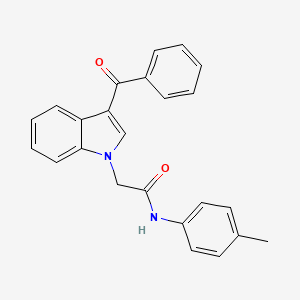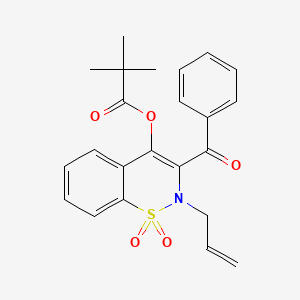![molecular formula C23H23N3O2S2 B11579841 N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide](/img/structure/B11579841.png)
N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features an indole moiety, a thiazolidine ring, and an adamantane carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiol with an α-haloketone.
Coupling of Indole and Thiazolidine: The indole derivative is then coupled with the thiazolidine derivative through a condensation reaction, often using a base such as sodium hydroxide.
Attachment of the Adamantane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
N-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The thiazolidine ring and adamantane group contribute to the compound’s stability and ability to penetrate biological membranes.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
Thiazolidinediones: A class of compounds with a thiazolidine ring, used as antidiabetic agents.
Adamantane derivatives: Compounds with an adamantane core, used in antiviral drugs like amantadine.
Uniqueness
N-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of an indole moiety, a thiazolidine ring, and an adamantane carboxamide group, which imparts a distinct set of chemical and biological properties not found in simpler analogs.
属性
分子式 |
C23H23N3O2S2 |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H23N3O2S2/c27-20-19(8-16-12-24-18-4-2-1-3-17(16)18)30-22(29)26(20)25-21(28)23-9-13-5-14(10-23)7-15(6-13)11-23/h1-4,8,12-15,27H,5-7,9-11H2,(H,25,28)/b16-8+ |
InChI 键 |
YHIWKRVBAQJVGV-LZYBPNLTSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=C(SC4=S)/C=C/5\C=NC6=CC=CC=C65)O |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=C(SC4=S)C=C5C=NC6=CC=CC=C65)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11579764.png)

![ethyl 5-(4-methoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11579773.png)
![7-(difluoromethyl)-N-(2,6-dimethylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11579774.png)
![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11579776.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-2,5-dimethoxyaniline](/img/structure/B11579781.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-ethylprop-2-enamide](/img/structure/B11579787.png)
![cyclohexyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B11579794.png)
methanethione](/img/structure/B11579800.png)
![N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11579803.png)
![methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579814.png)

![6-Methyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11579828.png)
![1-(4-Hydroxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579835.png)
